1-methyl-1H-pyrazole-4-carboxamide

Synthetic Chemistry Process Optimization Building Block

1-Methyl-1H-pyrazole-4-carboxamide (CAS 89280-01-3) is the unsubstituted core of all commercial SDHI fungicides (Fluxapyroxad, Bixafen, etc.) and a privileged kinase hinge-binding motif. Unlike the 3-carboxamide or carboxylic acid analogs, the N1-methyl/4-carboxamide pattern is critical for potency (IC50 = 6.47 μM vs. Boscalid's 7.92 μM) and solubility (XLogP3 -0.9, TPSA 60.9 Ų). Purchase the pre-formed amide to bypass inefficient coupling steps and reduce cost of goods in multi-step agrochemical or medicinal chemistry programs.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 89280-01-3
Cat. No. B1315867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrazole-4-carboxamide
CAS89280-01-3
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C(=O)N
InChIInChI=1S/C5H7N3O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3,(H2,6,9)
InChIKeyJHAHAUYJIIKYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrazole-4-carboxamide (CAS 89280-01-3): Core Pyrazole Building Block for Agrochemical & Pharmaceutical Synthesis


1-Methyl-1H-pyrazole-4-carboxamide (CAS 89280-01-3) is a small, highly versatile heterocyclic building block that features a pyrazole ring N1-methylated and C4-substituted with a primary carboxamide group [1]. This unadorned scaffold serves as a foundational core for the synthesis of a large, commercially significant class of succinate dehydrogenase inhibitor (SDHI) fungicides, including Fluxapyroxad, Bixafen, Sedaxane, and Isopyrazam, as well as pharmaceutical leads targeting kinases and other enzymes [2][3]. Its physicochemical properties—a molecular weight of 125.13 g/mol, a low XLogP3-AA of -0.9, and a topological polar surface area of 60.9 Ų—make it a soluble, polar handle ideal for early-stage medicinal chemistry exploration and diversity-oriented synthesis [1].

1-Methyl-1H-pyrazole-4-carboxamide: Why Unsubstituted or Positional Isomer Analogs Cannot Replicate Reactivity and Downstream Potency


The substitution of 1-methyl-1H-pyrazole-4-carboxamide with closely related analogs like the unsubstituted 1H-pyrazole-4-carboxamide, the 3-carboxamide positional isomer, or the corresponding 4-carboxylic acid is not functionally equivalent and will alter synthetic outcomes and biological activity [1]. The N1-methyl group is critical for modulating the electronic properties and lipophilicity of the final target molecules, a feature that has been empirically demonstrated to be essential for the potent SDH inhibition exhibited by commercial 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide fungicides [1][2]. Furthermore, the 4-carboxamide offers a distinct reactivity profile compared to the 3-carboxamide isomer, enabling selective elaboration and different hydrogen-bonding networks in biological targets [3]. Switching to the carboxylic acid analog requires an additional amide coupling step, which can introduce efficiency and purity challenges in multi-step syntheses [4].

1-Methyl-1H-pyrazole-4-carboxamide: Direct Quantitative Comparisons Versus Closest Analogs


1-Methyl-1H-pyrazole-4-carboxamide Exhibits Superior Synthesis Yield and Efficiency Over Unsubstituted Pyrazole Carboxamide

A 2010 study by Jachak et al. reported a novel synthetic route to pyrazole-4-carboxamides using N-(3-(dimethylamino)-2-formylacryloyl)formamide and monosubstituted hydrazines [1]. This method produced 1-methyl-1H-pyrazole-4-carboxamide (CAS 89280-01-3) in a yield of approximately 79% [1]. In contrast, the same methodology applied to the synthesis of the unsubstituted 1H-pyrazole-4-carboxamide (via hydrazine hydrate) was not explicitly optimized and generally yields lower conversion due to regioselectivity challenges [1]. This demonstrates a practical, high-yielding route to the N1-methylated building block that is not directly transferable to the unsubstituted core.

Synthetic Chemistry Process Optimization Building Block

1-Methyl-1H-pyrazole-4-carboxamide Enables Potent SDH Inhibition When Elaborated to Commercial Fungicides, a Feature Absent in Unsubstituted Analogs

The 1-methyl-1H-pyrazole-4-carboxamide scaffold is the fundamental core of all major commercial 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide fungicides (SDHIs) such as Fluxapyroxad, Bixafen, Sedaxane, and Isopyrazam [1][2]. Studies on related derivatives show that this exact N1-methyl, C4-carboxamide arrangement is critical for potent SDH inhibition. For example, a 2023 study found a derivative (compound 4i) with this core exhibited an IC50 of 6.47 μM against SDH, which was superior to the commercial standard Boscalid (IC50 = 7.92 μM) [3]. Compounds lacking the N1-methyl group or with alternative substitution patterns (e.g., pyrazole-5-carboxamides) demonstrate a complete shift in biological selectivity, favoring insecticidal over fungicidal activity [4].

Agrochemical SDH Inhibitor Fungicide

1-Methyl-1H-pyrazole-4-carboxamide Offers Higher Commercial Purity and Lower Cost Than the Corresponding Carboxylic Acid

Commercial sourcing analysis indicates that 1-methyl-1H-pyrazole-4-carboxamide (CAS 89280-01-3) is widely available from multiple suppliers at a standard purity of 97%, with pricing at approximately 122 CNY/250 mg from major Chinese vendors . In contrast, the corresponding 1-methyl-1H-pyrazole-4-carboxylic acid (CAS 5952-92-1) is often priced significantly higher and can have more variable purity due to its increased polarity and hydration state [1]. Using the pre-formed carboxamide directly eliminates an amide bond-forming step, which is a common source of yield loss and impurity formation in multi-step syntheses [2].

Procurement Cost Efficiency Purity Analysis

1-Methyl-1H-pyrazole-4-carboxamide: Optimal Applications Based on Quantitative Evidence


Agrochemical R&D: Synthesis of Next-Generation SDHI Fungicides

Based on its demonstrated role as the core of all major commercial SDHI fungicides, 1-methyl-1H-pyrazole-4-carboxamide is the optimal starting material for any medicinal chemistry or agrochemical program targeting succinate dehydrogenase. As shown, elaborated derivatives containing this core can achieve potent enzymatic inhibition (e.g., IC50 = 6.47 μM vs. Boscalid's 7.92 μM) [1]. Using this specific building block ensures that the resulting library of compounds will have the fundamental pharmacophore required for SDH binding, a feature not provided by unsubstituted or 3-carboxamide pyrazole isomers [2].

Medicinal Chemistry: Kinase and Other Enzyme Inhibitor Scaffolds

The 1-methyl-1H-pyrazole-4-carboxamide core is a privileged structure in kinase inhibitor design, providing a key hydrogen-bonding motif for interaction with the hinge region of kinases. The specific substitution pattern (N1-methyl, C4-carboxamide) is known to confer favorable physicochemical properties (XLogP3 = -0.9, TPSA = 60.9 Ų) [3], which are associated with improved solubility and drug-likeness compared to unsubstituted or C3-carboxamide analogs. This makes it a superior choice for early-stage hit-to-lead optimization campaigns.

Process Chemistry: Cost-Effective Scale-Up of Pyrazole-Containing Intermediates

For process chemists, the combination of a high-yielding, scalable synthesis (e.g., ~79% yield via the Jachak route) and favorable commercial pricing (approximately 122 CNY/250mg at 97% purity) makes 1-methyl-1H-pyrazole-4-carboxamide a more economical and reliable building block than its carboxylic acid counterpart [4]. By purchasing the pre-formed carboxamide, one can bypass a low-yielding or troublesome amide coupling step, improving overall synthetic efficiency and reducing the cost of goods for larger-scale campaigns [5].

Chemical Biology: Probe Development and Target Identification

The presence of a primary carboxamide group at the 4-position provides a convenient synthetic handle for further derivatization, allowing for the installation of affinity tags (e.g., biotin) or fluorescent probes without significantly altering the core scaffold. This is in contrast to the 3-carboxamide isomer, where the proximity to the N1-methyl group can create steric hindrance and alter the preferred conformation of attached linkers [2]. The robust and well-characterized chemistry of the 4-carboxamide group ensures reliable conjugation for pull-down experiments and imaging studies.

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